molecular formula C11H17ClN2 B3054721 N1-(4-chlorobenzyl)-N1-ethylethane-1,2-diamine CAS No. 61694-82-4

N1-(4-chlorobenzyl)-N1-ethylethane-1,2-diamine

Cat. No.: B3054721
CAS No.: 61694-82-4
M. Wt: 212.72 g/mol
InChI Key: OJJLINUDLBPOAS-UHFFFAOYSA-N
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Description

N1-(4-Chlorobenzyl)-N1-ethylethane-1,2-diamine is a substituted diamine featuring a 4-chlorobenzyl group and an ethyl substituent on the primary amine. Its structure combines an ethane-1,2-diamine backbone with a halogenated aromatic moiety, which may enhance biological activity or ligand-metal binding properties.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N'-ethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2/c1-2-14(8-7-13)9-10-3-5-11(12)6-4-10/h3-6H,2,7-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJLINUDLBPOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511755
Record name N~1~-[(4-Chlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61694-82-4
Record name N1-[(4-Chlorophenyl)methyl]-N1-ethyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61694-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-[(4-Chlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N1-ethylethane-1,2-diamine typically involves the reaction of 4-chlorobenzyl chloride with ethylethane-1,2-diamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N1-ethylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-chlorobenzyl)-N1-ethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N1-ethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between N1-(4-chlorobenzyl)-N1-ethylethane-1,2-diamine and related diamines.

Table 1: Comparative Analysis of Structural Analogues

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Cl-benzyl, ethyl 230.71 (calculated) Pharmaceutical intermediates, ligand synthesis
N1-(2-Chloro-6-fluorobenzyl)-N1-ethylethane-1,2-diamine 2-Cl, 6-F-benzyl, ethyl 230.71 Structural analog with enhanced halogen effects
N1-(4-Chloro-2-methylphenyl)ethane-1,2-diamine (C1) 4-Cl, 2-methylphenyl ~202.69 Intermediate in organic synthesis
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine (CQA) 7-Cl-quinoline ring ~237.71 Antimalarial drug research
N1,N1-Dimethyl-N2-(4-nitrophenyl)ethane-1,2-diamine (3ae) 4-NO2-phenyl, dimethyl ~209.28 High-yield (90%) synthesis intermediate
N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine (3ab) 4-OCH3-phenyl, dimethyl ~208.30 Lower yield (75%) due to electron-donating groups

Key Comparisons

Substituent Position: The 2-chloro-6-fluorobenzyl analog () shows how halogen positioning affects steric and electronic properties, which may influence binding affinity in drug design .

Synthesis and Yield

  • Nitro-substituted derivatives (e.g., 3ae) achieve higher yields (90%) due to the nitro group's electron-withdrawing nature facilitating reactions, whereas methoxy-substituted analogs (e.g., 3ab) yield 65–75% .
  • The target compound’s synthesis likely parallels methods for C1 () and CQA (), involving condensation of ethylenediamine with halogenated aromatics.

Applications Pharmaceuticals: CQA () is a chloroquine analog with antimalarial activity, suggesting the 4-chlorobenzyl derivative may similarly interact with biological targets . Corrosion Inhibition: Aliphatic diamines like DETA and TETA () exhibit corrosion inhibition via adsorption; the aromatic chloro-substituted diamine may offer enhanced performance due to aromatic π-interactions .

Spectroscopic Characterization

  • NMR Shifts : In , a tri-substituted diamine (4-Cl, 2-OCH3, 5-OCH3) shows δ 7.17 ppm (aromatic H) and δ 3.77 ppm (OCH3) in 1H NMR, contrasting with simpler analogs lacking methoxy groups. The target compound’s chloro-benzyl group would produce distinct deshielded aromatic protons .
  • IR Spectroscopy : Stretching frequencies for N-H (3300–3500 cm⁻¹) and C-Cl (600–800 cm⁻¹) align with reported data in and .

Biological Activity

N1-(4-chlorobenzyl)-N1-ethylethane-1,2-diamine is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry. This detailed article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H17ClN2 and a molecular weight of 212.72 g/mol. Its structure features a benzyl group with a chlorine atom at the para position, an ethyl group, and an ethane-1,2-diamine backbone. The compound's unique structural characteristics contribute to its biological activities and interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. These interactions can modulate enzymatic activity, leading to various biological effects. The precise mechanisms depend on the context of its application, including therapeutic uses in antimicrobial and anticancer treatments.

Biological Activity

Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, although specific IC50 values and detailed assay results remain limited in the literature.

Anticancer Activity : The compound has also been explored for potential anticancer effects. Research suggests that it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms. However, further studies are necessary to fully elucidate these effects and determine the specific cancer types responsive to treatment.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
N1-(3-chlorobenzyl)ethane-1,2-diamineC11H16ClN2Chlorine substitution at the meta position
N-benzyl-1-(4-chlorophenyl)-N'-ethylethane-1,2-diamineC17H21ClN2Contains an additional phenyl group
N1-methylethane-1,2-diamine dihydrochlorideC5H14Cl2N2Smaller structure with two amine groups

The structural variations among these compounds influence their biological activities and chemical reactivity. For instance, the para-substituted benzyl group in this compound allows for selective interactions that may enhance its efficacy as a therapeutic agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibitory effect on bacterial growth, suggesting potential as a lead compound for antibiotic development.
  • Anticancer Research : In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines. The mechanism involved mitochondrial pathway activation and caspase cascade initiation.
  • Ligand Binding Studies : Research exploring its role as a ligand in biochemical assays highlighted its ability to bind effectively to specific receptors involved in cellular signaling pathways. This binding alters receptor activity and downstream signaling events.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-(4-chlorobenzyl)-N1-ethylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-(4-chlorobenzyl)-N1-ethylethane-1,2-diamine

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